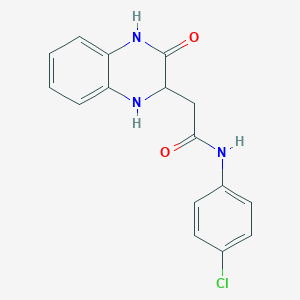![molecular formula C14H17N3O4 B2872421 2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-86-6](/img/structure/B2872421.png)
2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antiviral Activities
Some derivatives of this compound exhibit significant antifungal activities, as demonstrated through the synthesis of new pyrido[2,3-d]pyrimidines, which were observed to have considerable effectiveness against fungal infections (Hanafy, 2011). Additionally, specific analogues related to this chemical structure have been investigated for their antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1, indicating the compound's relevance in developing antiviral therapeutics (Saxena et al., 1990).
Synthesis of Novel Compounds
The compound and its derivatives serve as precursors for synthesizing various novel compounds, including oximes and N-oxides, offering a pathway to explore new chemical entities with potential biological activities. The general method for synthesizing pyrimidine N-oxides from carboxamide oximes highlights its utility in medicinal chemistry and drug discovery (Mlakar et al., 1998).
Analgesic Properties Enhancement
Efforts to enhance analgesic properties through chemical modification have been documented. Specifically, methylation at the pyridine moiety has been explored as a strategy to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, with certain modifications leading to increased biological activity, particularly in para-substituted derivatives (Ukrainets et al., 2015).
Renin Inhibition for Hypertension
In the realm of cardiovascular research, derivatives of this compound have been investigated for their potential as renin inhibitors, a key target for hypertension management. Structural modifications to improve pharmacokinetic profiles while maintaining renin inhibitory activity have led to the discovery of novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors, underscoring the compound's significance in developing new treatments for hypertension (Tokuhara et al., 2018).
Cytotoxicity Against Cancer Cells
Further, derivatives of this compound have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research by identifying compounds with potential anticancer properties (Hassan et al., 2014).
Propiedades
IUPAC Name |
2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-8-5-4-6-17-11(8)16-13(19)10(14(17)20)12(18)15-9(2)7-21-3/h4-6,9,19H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTDTVAAKOXIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NC(C)COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

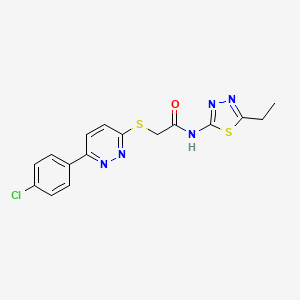


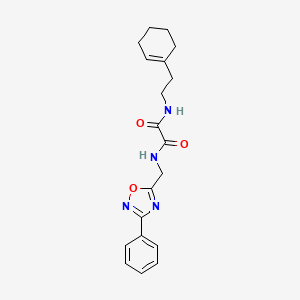
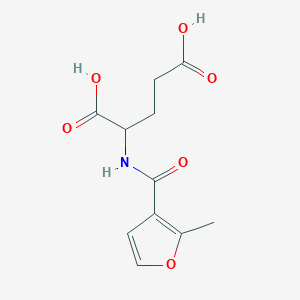

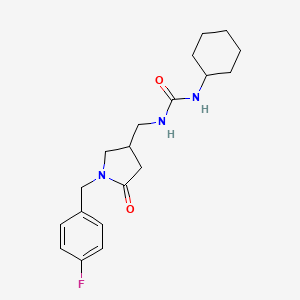
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)
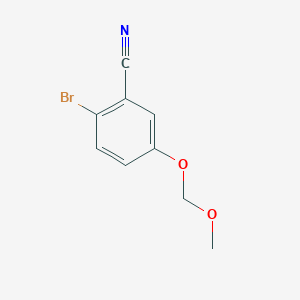

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
